molecular formula C21H34N8O8S B12598108 L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine CAS No. 628315-01-5

L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine

Cat. No.: B12598108
CAS No.: 628315-01-5
M. Wt: 558.6 g/mol
InChI Key: BNQXXIDCUGHIFZ-QNVALBMISA-N
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Description

L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine is a pentapeptide composed of five amino acids: asparagine, methionine, histidine, threonine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (glycine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (threonine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for histidine, methionine, and asparagine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as carbodiimides, can facilitate the substitution of amino acid side chains.

Major Products

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in cancer treatment.

    Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular processes. For example, it could inhibit or activate specific pathways by binding to target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • L-Asparaginyl-L-methionyl-L-histidyl-L-threonylalanine
  • L-Asparaginyl-L-methionyl-L-histidyl-L-threonylserine
  • L-Asparaginyl-L-methionyl-L-histidyl-L-threonylvaline

Uniqueness

L-Asparaginyl-L-methionyl-L-histidyl-L-threonylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This sequence can influence its stability, solubility, and interaction with other molecules, making it suitable for specialized applications in research and industry.

Properties

CAS No.

628315-01-5

Molecular Formula

C21H34N8O8S

Molecular Weight

558.6 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C21H34N8O8S/c1-10(30)17(21(37)25-8-16(32)33)29-20(36)14(5-11-7-24-9-26-11)28-19(35)13(3-4-38-2)27-18(34)12(22)6-15(23)31/h7,9-10,12-14,17,30H,3-6,8,22H2,1-2H3,(H2,23,31)(H,24,26)(H,25,37)(H,27,34)(H,28,35)(H,29,36)(H,32,33)/t10-,12+,13+,14+,17+/m1/s1

InChI Key

BNQXXIDCUGHIFZ-QNVALBMISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

CC(C(C(=O)NCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)N)O

Origin of Product

United States

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